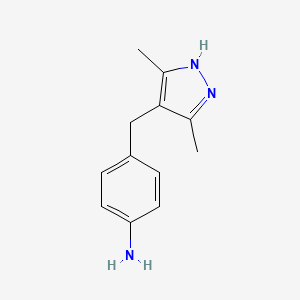

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine

説明

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine is a compound that features a pyrazole ring substituted with a dimethyl group and an aniline moiety. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride under basic conditions to introduce the aniline moiety . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metals or organocatalysts, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .

化学反応の分析

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives.

Substitution: Halogenated pyrazoles.

科学的研究の応用

Pharmaceutical Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, in cancer treatment. For instance, pyrazole-linked compounds have shown significant activity against various cancer cell lines. A notable study demonstrated that derivatives with pyrazole moieties exhibited IC50 values as low as 0.39 µM against A549 lung cancer cells, indicating strong antiproliferative effects .

Mechanism of Action

The mechanism behind the anticancer activity of these compounds often involves the inhibition of key enzymes associated with cancer progression. For example, compounds derived from pyrazole have been reported to inhibit Aurora-A kinase, a critical regulator in cell division and proliferation .

Material Science

Synthesis of Advanced Materials

The compound has been utilized in the synthesis of advanced materials through its incorporation into polymer matrices. Its unique structure allows for enhanced thermal and mechanical properties in composite materials. Research indicates that incorporating pyrazole derivatives can improve the stability and performance of polymeric systems under various environmental conditions .

Cosmetic Applications

Formulation Development

In cosmetic science, this compound has been explored for its role as an active ingredient in skincare formulations. The compound's ability to stabilize emulsions and enhance skin penetration makes it a valuable component in topical applications. Studies have shown that formulations containing such compounds can improve skin hydration and texture .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceuticals | Liu et al., 2022 | Demonstrated anticancer activity with low IC50 values |

| Material Science | Hazra et al., 2022 | Improved thermal stability in polymer composites |

| Cosmetics | Academia.edu, 2022 | Enhanced moisturizing properties in topical formulations |

作用機序

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the death of the parasite.

類似化合物との比較

Similar Compounds

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.

Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .

生物活性

Overview

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, also known by its CAS number 1030378-93-8, is a compound characterized by a pyrazole ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and in cancer treatment. The following sections detail its mechanisms of action, pharmacological properties, and research findings.

The biological activity of this compound primarily involves the inhibition of growth in specific pathogens such as Leishmania aethiopica and Plasmodium berghei . The compound exerts its effects through several biochemical pathways:

- Enzyme Interaction : It interacts with enzymes and proteins, potentially inhibiting their activity. For instance, it has been noted to influence acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

- Cellular Effects : The compound affects various cellular processes, including cell signaling pathways and gene expression. It has demonstrated neurotoxic effects at higher concentrations, leading to oxidative stress in brain cells .

- Pharmacokinetics : Its bioavailability allows for effective antileishmanial and antimalarial activities, indicating that it can reach therapeutic concentrations in biological systems.

The compound is involved in several biochemical reactions and metabolic pathways. It has been shown to interact with metal ions, forming stable complexes that modulate enzyme activity. Additionally, it displays antioxidant properties at lower doses but can lead to adverse effects at higher doses .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Other Metrics |

|---|---|---|---|

| Antileishmanial | Leishmania aethiopica | Growth inhibition | Not specified |

| Antimalarial | Plasmodium berghei | Growth inhibition | Not specified |

| Cytotoxicity | MCF7 (breast cancer) | Significant cytotoxic potential | IC50 = 3.79 µM |

| Cytotoxicity | Hep-2 (laryngeal cancer) | Significant cytotoxic potential | IC50 = 3.25 mg/mL |

| Neurotoxicity | Brain cells | Increased malondialdehyde levels | Not specified |

Case Studies

Recent studies have explored the potential of pyrazole derivatives, including this compound, in various applications:

- Anticancer Activity : In a study focusing on pyrazole derivatives' anticancer properties, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated significant growth inhibition in MCF7 and Hep-2 cell lines with IC50 values suggesting strong cytotoxic effects .

- Antimicrobial Properties : Research into the antimicrobial potential of pyrazole derivatives highlighted their efficacy against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not detailed, similar compounds showed promising results with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Neurotoxicity Studies : Investigations into the neurotoxic effects of this compound revealed alterations in acetylcholinesterase activity and increased oxidative stress markers in neuronal cultures when exposed to higher concentrations .

特性

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBRDIARLROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359039 | |

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030378-93-8 | |

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。